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Compound of Interest

Compound Name:
4'-Benzyloxy-2-

bromopropiophenone

Cat. No.: B134164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms, experimental

protocols, and applications of 4'-Benzyloxy-2-bromopropiophenone, a key intermediate in

the synthesis of various pharmaceutical compounds.

Introduction
4'-Benzyloxy-2-bromopropiophenone is a versatile chemical intermediate widely utilized in

organic synthesis, particularly in the development of Active Pharmaceutical Ingredients (APIs).

Its chemical structure, featuring a benzyloxy protecting group and a reactive α-bromo ketone,

makes it a valuable precursor for the construction of complex molecular architectures. Notably,

it is a crucial building block in the synthesis of Bazedoxifene, a third-generation selective

estrogen receptor modulator (SERM) used for the treatment of postmenopausal osteoporosis.

[1] This document outlines the primary reaction pathways involving this compound, providing

detailed experimental protocols and quantitative data where available.
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Property Value Reference

CAS Number 35081-45-9 [1]

Molecular Formula C₁₆H₁₅BrO₂ [1]

Molecular Weight 319.19 g/mol [1]

Appearance Light yellow crystalline powder

Melting Point 79-81 °C

Purity ≥99.0% (HPLC)

Core Reaction Mechanisms
The primary reactivity of 4'-Benzyloxy-2-bromopropiophenone stems from the presence of a

bromine atom at the α-position to the carbonyl group. This bromine atom is a good leaving

group, making the α-carbon susceptible to nucleophilic attack. The two main reaction pathways

exploited in pharmaceutical synthesis are nucleophilic substitution with amines and the

Bischler-Möhlau indole synthesis.

Nucleophilic Substitution with Amines
4'-Benzyloxy-2-bromopropiophenone readily undergoes nucleophilic substitution reactions

with primary and secondary amines. The amine nitrogen acts as the nucleophile, displacing the

bromide to form a new carbon-nitrogen bond. This reaction is fundamental in introducing

nitrogen-containing functional groups, which are prevalent in many drug molecules.

A notable example is the reaction with morpholine, which is a key step in an alternative

synthesis route for a Bazedoxifene precursor.

4'-Benzyloxy-2-bromopropiophenone

Transition State

Nucleophilic Attack

Morpholine
(Nucleophile)

1-(4-benzyloxyphenyl)-2-
morpholin-4-yl-propan-1-oneBromide Departure

Br⁻
(Leaving Group)
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Caption: Nucleophilic substitution of 4'-Benzyloxy-2-bromopropiophenone.

Bischler-Möhlau Indole Synthesis
In the synthesis of Bazedoxifene, 4'-Benzyloxy-2-bromopropiophenone is a key reactant in a

reaction analogous to the Bischler-Möhlau indole synthesis. This reaction involves the

formation of an indole ring system, a common scaffold in pharmacologically active compounds.

The general mechanism involves the initial reaction of the α-bromo ketone with an aniline

derivative, followed by an intramolecular cyclization and dehydration to form the indole.

Applications in Drug Synthesis: Bazedoxifene
The primary application of 4'-Benzyloxy-2-bromopropiophenone is in the synthesis of

Bazedoxifene. The following workflow illustrates its role in the formation of a key indole

intermediate.

4'-Benzyloxy-2-bromopropiophenone

Bischler-Möhlau Type Reaction

N-(4-benzyl)-4-benzyloxyaniline
derivative

5-benzyloxy-2-(4-(benzyloxyphenyl)-
3-methyl-1H-indole derivative

Bazedoxifene

Further Synthetic Steps

Click to download full resolution via product page

Caption: Workflow for Bazedoxifene precursor synthesis.
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Quantitative Data
The following table summarizes the available quantitative data for the key reactions of 4'-
Benzyloxy-2-bromopropiophenone.

Reaction Reactants Product Yield Reference

Nucleophilic

Substitution

4'-Benzyloxy-2-

bromopropiophe

none, Morpholine

1-(4-

benzyloxyphenyl)

-2-morpholin-4-

yl-propan-1-one

90.2%
US Patent

10,844,047 B2

Bischler-Möhlau

Type Reaction

4'-Benzyloxy-2-

bromopropiophe

none, N-(4-

benzyl)-4-

benzyloxyaniline

derivative

5-benzyloxy-2-

(4-

(benzyloxyphenyl

)-3-methyl-1H-

indole derivative

Not Reported
CN Patent

103739540A

Experimental Protocols
The following protocols are detailed methodologies for the key reactions involving 4'-
Benzyloxy-2-bromopropiophenone, based on patent literature and standard laboratory

practices.

Protocol 1: Synthesis of 1-(4-benzyloxyphenyl)-2-morpholin-4-yl-propan-1-one

Objective: To synthesize 1-(4-benzyloxyphenyl)-2-morpholin-4-yl-propan-1-one via nucleophilic

substitution.

Materials:

4'-Benzyloxy-2-bromopropiophenone

Morpholine

Toluene
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Methanol

Water

Standard laboratory glassware and purification apparatus

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 4'-Benzyloxy-2-bromopropiophenone (1.0 eq) in toluene.

Addition of Morpholine: Add morpholine (1.2 eq) to the solution.

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Work-up: After completion of the reaction, cool the mixture to room temperature. Wash the

organic layer with water to remove excess morpholine and any inorganic byproducts.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to obtain the crude product.

Crystallization: Recrystallize the crude product from a suitable solvent system, such as

methanol/water, to yield pure 1-(4-benzyloxyphenyl)-2-morpholin-4-yl-propan-1-one.

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR,

and Mass Spectrometry.

Protocol 2: Synthesis of 5-benzyloxy-2-(4-(benzyloxyphenyl)-3-methyl-1H-indole derivative

Objective: To synthesize a key indole intermediate for Bazedoxifene via a Bischler-Möhlau type

reaction.

Materials:

4'-Benzyloxy-2-bromopropiophenone

N-(4-benzyl)-4-benzyloxyaniline derivative
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Triethylamine (TEA)

N,N-Dimethylformamide (DMF)

Ethyl acetate

Water

Standard laboratory glassware and purification apparatus

Procedure:

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer,

and a reflux condenser, dissolve the N-(4-benzyl)-4-benzyloxyaniline derivative (1.0 eq) and

4'-Benzyloxy-2-bromopropiophenone (1.0 eq) in DMF.

Base Addition: Add triethylamine (1.1 eq) to the reaction mixture.

Reaction: Heat the mixture to 100-130 °C and maintain for 3-6 hours.[2] Monitor the reaction

progress by TLC.

Work-up: Upon completion, cool the reaction mixture to 0-5 °C and pour it into ice-cold water

with stirring.

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and

wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel

using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Characterization: Characterize the purified indole derivative by ¹H NMR, ¹³C NMR, and High-

Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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